3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by a chromen-4-one core structure with a hydroxyl group at the 7th position and a chlorophenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in an ethanol solvent with a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(3-Chlorophenyl)-7-oxo-4H-chromen-4-one.
Reduction: 3-(3-Chlorophenyl)-7-hydroxy-4H-chroman-4-one.
Substitution: 3-(3-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular enzymes and receptors. The hydroxyl group at the 7th position plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the chlorophenyl group enhances its binding affinity to specific molecular targets, such as enzymes involved in inflammatory pathways. The compound can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with the chlorine atom at the 4th position of the phenyl ring.
3-(3-Bromophenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a bromine atom instead of chlorine.
3-(3-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The presence of the chlorine atom at the 3rd position enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the chlorophenyl and hydroxyl groups contributes to its potent antioxidant and anti-inflammatory properties.
Properties
CAS No. |
224426-56-6 |
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Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-2-9(6-10)13-8-19-14-7-11(17)4-5-12(14)15(13)18/h1-8,17H |
InChI Key |
RQYVHBZWMYJJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
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